molecular formula C18H22N2O2 B2709895 N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 1286710-11-9

N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2709895
CAS No.: 1286710-11-9
M. Wt: 298.386
InChI Key: PXJBPAXTOSCWOJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a synthetic propanamide derivative characterized by a central propanamide backbone substituted with a phenyl group at the 3-position and two nitrogen-bound moieties: a 2-methoxyethyl group and a pyridin-4-ylmethyl group. The compound’s design combines aromatic (phenyl, pyridinyl) and polar (methoxyethyl) groups, which may influence solubility, receptor affinity, and metabolic stability .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-14-13-20(15-17-9-11-19-12-10-17)18(21)8-7-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBPAXTOSCWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-phenylpropanoic acid with N-(pyridin-4-ylmethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Methoxyethyl Group: The resulting intermediate is then reacted with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name R1 (N-Substituent) R2 (N-Substituent) Aromatic/Other Groups Key Features/Applications References
N-(2-Methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide 2-Methoxyethyl Pyridin-4-ylmethyl Phenyl Polar methoxy group enhances solubility
N-Ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide (Bistropamide) Ethyl Pyridin-4-ylmethyl Phenyl, 3-hydroxy Mydriatic agent (eye drops)
3-Phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide - 4-(Pyridin-4-ylmethyl)phenyl Phenyl Structural analog with extended aromaticity
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide 3-Nitrophenyl Phenylsulfonamido Phenyl Sulfonamido group; altered reactivity
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide Ferrocenylmethoxy 4-Nitro-3-trifluoromethylphenyl Ferrocenyl, hydroxy, methyl Organometallic component; redox activity

Physicochemical Properties

  • Melting Points :

    • The compound in (N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide) demonstrates a distinct melting point compared to its precursor, indicating structural modifications significantly impact crystallinity .
    • Pyridoquinazoline derivatives with propanamide substituents () exhibit high melting points (>200°C), attributed to rigid heterocyclic systems, whereas the target compound’s methoxyethyl group may lower its melting point due to increased flexibility .
  • Solubility :

    • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogs like 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide .
    • Bistropamide () contains a hydroxy group, which may enhance solubility but reduce metabolic stability compared to the methoxyethyl substituent .

Biological Activity

N-(2-methoxyethyl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Common Name : this compound
  • CAS Number : 1286710-11-9
  • Molecular Formula : C18_{18}H22_{22}N2_2O2_2
  • Molecular Weight : 298.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Intermediate Compounds : Starting with 3-phenylpropanamide and pyridin-4-ylmethanol.
  • Amidation Reaction : The formation of the amide bond between the intermediate compounds.
  • Alkylation : The introduction of the methoxyethyl group via alkylation with 2-methoxyethyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

The biological activity of this compound is believed to involve interaction with specific molecular targets. For instance:

  • Cell Membrane Interaction : In antimicrobial applications, it may disrupt bacterial cell membranes or interfere with essential enzymatic functions.
  • Cytokine Modulation : In anti-inflammatory contexts, it could inhibit the release or action of cytokines that mediate inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound.
  • Anti-inflammatory Study :
    • Objective : To assess the impact on inflammatory markers in cell cultures.
    • Findings : Reduced levels of TNF-alpha and IL-6 were observed, indicating a potential mechanism for its anti-inflammatory effects.

Data Summary Table

PropertyValue
Common NameThis compound
CAS Number1286710-11-9
Molecular FormulaC18_{18}H22_{22}N2_2O2_2
Molecular Weight298.4 g/mol
Antimicrobial ActivityEffective against multiple strains
Anti-inflammatory ActivityModulates cytokine release

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